6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-4-33-22-12-13-25-23(15-22)27(30)24(26(29)19-8-10-20(31-2)11-9-19)17-28(25)16-18-6-5-7-21(14-18)32-3/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRIFTCSFFOXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dihydroquinolinone core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the ethoxy group: This step may involve an ethylation reaction using ethyl iodide or a similar reagent.
Attachment of the methoxybenzoyl group: This can be done through an acylation reaction using 4-methoxybenzoyl chloride.
Attachment of the methoxyphenyl group: This step involves a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
C–H Activation/Olefination Reactions
The quinolinone scaffold enables regioselective C(6)–H functionalization via palladium-catalyzed olefination. Key findings include:
Table 1: C(6)–H Olefination Conditions and Yields
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The S,O-ligand is critical for achieving high regioselectivity at C(6) .
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Substrates with electron-donating groups (e.g., 5-OMe) show improved yields due to enhanced activation of the aromatic ring .
Nucleophilic Substitution and Condensation
The electron-deficient quinolinone core participates in condensation reactions with nucleophiles:
-
Amine Condensation : Reacts with primary amines or hydrazines under catalyst-free conditions in polar solvents (e.g., H₂O, MeOH) to form C=N bonds. For example:
Table 2: Solvent Effects on Imine Formation
| Solvent | Catalyst | Yield | Notes | Source |
|---|---|---|---|---|
| H₂O | None | 75% | Optimal for selectivity | |
| MeOH | None | 50% | Moderate side reactions | |
| DMF | HCl | <10% | Low conversion |
Oxidation/Reduction
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Ketone Reduction : The 4-oxo group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, though steric hindrance from the 3-(4-methoxybenzoyl) group may limit efficiency.
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Ether Cleavage : Ethoxy and methoxy groups are resistant to hydrolysis under mild conditions but may undergo demethylation with BBr₃ in CH₂Cl₂ at −78°C .
Acylation/Alkylation
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The N-benzyl group participates in Friedel-Crafts alkylation with electron-rich aromatics (e.g., anisole) using AlCl₃ as a catalyst .
Cyclization and Ring Modification
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Quinoline Core Functionalization : The 1,4-dihydroquinolin-4-one structure undergoes cyclocondensation with α,β-unsaturated carbonyl compounds to form fused heterocycles.
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Ring Expansion : Reacts with diazomethane to form seven-membered rings under photolytic conditions.
Stability and Side Reactions
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Acid Sensitivity : The 4-oxo group and methoxybenzoyl moiety render the compound prone to decomposition under strong acidic conditions (pH < 2).
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
Scientific Research Applications
6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and influence various biological processes.
Interacting with DNA or RNA: This can affect gene expression and cellular functions.
Modulating signaling pathways: The compound may influence key signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Substituent Variations at Position 6
Analysis :
Substituent Variations at Position 3
Analysis :
Substituent Variations at Position 1
Analysis :
- 3-MeO vs. 4-MeO (): Para-substituted methoxy groups allow for planar alignment with the quinoline core, facilitating π-π interactions. Meta-substitution may disrupt this alignment but introduce unique steric or electronic effects.
- Fluorophenyl vs. Methoxyphenyl () : Fluorine’s smaller size and higher electronegativity compared to methoxy may alter binding pocket interactions.
Key Structure-Activity Relationship (SAR) Insights
Position 3 : Electron-donating groups (e.g., 4-MeO-benzoyl) may enhance resonance stabilization, while sulfonyl groups () improve solubility.
Position 6 : Ethoxy balances lipophilicity and metabolic stability better than fluoro or ethyl groups.
Biological Activity
6-Ethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one, a compound with the molecular formula and a molecular weight of approximately 443.5 g/mol, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the compound's biological activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinolinone core with various substituents that may influence its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C27H25NO5 |
| Molecular Weight | 443.5 g/mol |
| InChI | InChI=1S/C27H25NO5 |
| InChIKey | UPECWBATRXCFIY-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HUVEC (human umbilical vein endothelial cells), where it demonstrated selective cytotoxicity towards cancer cells while sparing normal endothelial cells .
- Tubulin Polymerization Inhibition : Similar to other quinolinone derivatives, this compound has been investigated for its ability to disrupt tubulin polymerization, a mechanism that is crucial for cell division. This activity is particularly relevant in the context of cancer therapeutics as it targets rapidly dividing cells .
- Vascular Disruption : The compound may also exhibit vascular disrupting properties, which are beneficial in targeting tumor vasculature. By selectively inhibiting the formation of new blood vessels (angiogenesis), it can effectively starve tumors of nutrients and oxygen, leading to increased tumor cell death .
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study 1 : In vitro assays demonstrated that the compound inhibited MCF-7 cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics. The study highlighted its potential as an effective anticancer agent .
- Study 2 : A comparative study assessed the effects of the compound on activated versus quiescent endothelial cells. Results indicated a preferential inhibition of activated cells, suggesting a targeted approach in cancer therapy .
The proposed mechanism of action includes:
- Inhibition of Tubulin Polymerization : The compound binds to tubulin, preventing its polymerization into microtubules, thereby disrupting mitotic spindle formation during cell division.
- Induction of Apoptosis : Following disruption of microtubule dynamics, the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 6-ethoxy-3-(4-methoxybenzoyl)-1,[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one and ensuring reproducibility?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Mannich reactions or nucleophilic substitutions. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to enhance reaction kinetics .
- Catalysis : Employ Ag₂SO₄ or similar catalysts to stabilize intermediates during reflux .
- Purification : Recrystallization from ethanol or methanol to isolate high-purity crystals .
- Validation : Confirm structural integrity via melting point analysis and spectroscopic techniques (e.g., NMR, FTIR) .
Q. Which analytical techniques are critical for characterizing the crystal structure of this compound?
- Methodological Answer :
- X-ray crystallography resolves molecular geometry, dihedral angles (e.g., 7.55° between quinoline rings), and π-π stacking interactions (3.612–3.771 Å distances) .
- Thermogravimetric analysis (TGA) assesses thermal stability.
- Single-crystal diffraction (monoclinic P1 space group, a=9.7396 Å, b=10.5520 Å) provides lattice parameters .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility profiling : Test in solvents like DMSO, ethanol, and aqueous buffers at pH 4–9.
- Stability assays : Conduct accelerated degradation studies under UV light, humidity, and elevated temperatures (40–60°C) .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate this compound’s bioactivity while minimizing confounding variables?
- Methodological Answer :
- Use split-plot designs with randomized blocks to account for variables like rootstock effects or harvest seasons .
- Incorporate four replicates per treatment and standardized sampling (e.g., 10 bunches per plot) to ensure statistical power .
- Apply factorial ANOVA to isolate interaction effects between compound concentration and biological response .
Q. What strategies address contradictions in pharmacological data, such as conflicting IC₅₀ values across studies?
- Methodological Answer :
- Comparative dose-response assays : Use identical cell lines (e.g., HEK293 or HepG2) and standardized protocols (e.g., MTT assays).
- Meta-analysis : Pool data from multiple studies, adjusting for variables like solvent choice or incubation time .
- Mechanistic modeling : Link discrepancies to differences in receptor binding kinetics or metabolic stability via QSAR models .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer :
- Follow the INCHEMBIOL framework : Study abiotic/biotic transformations (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna) .
- Deploy LC-MS/MS for trace detection in environmental matrices (soil, water).
- Simulate long-term exposure using microcosm experiments to evaluate ecosystem-level impacts .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450) .
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to rationalize redox behavior .
- Link findings to conceptual frameworks (e.g., oxidative stress theory) to contextualize cellular responses .
Q. What steps ensure reproducibility in synthesizing and testing derivatives of this compound?
- Methodological Answer :
- Protocol standardization : Document reaction conditions (temperature, solvent purity) and intermediate characterization (e.g., TLC retention factors) .
- Open-data practices : Share crystallographic data (CIF files) and spectral raw data in public repositories .
- Collaborative validation : Cross-verify results with independent labs using blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
